2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid typically involves the condensation reaction between 3-hydroxynaphthaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 3-hydroxynaphthaldehyde and 2-aminobenzoic acid in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitate and recrystallize from ethanol to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-(((3-oxonaphthalen-2-yl)methylene)amino)benzoic acid.
Reduction: Formation of 2-(((3-hydroxynaphthalen-2-yl)methyl)amino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid involves its ability to form complexes with metal ions and interact with biological molecules. The compound can act as a chelating agent, binding to metal ions through its hydroxyl and imine groups. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
- 2-(((3-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
- 2-(((4-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid
Uniqueness
2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with metal ions and biological molecules
Properties
CAS No. |
51951-01-0 |
---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(3-hydroxynaphthalen-2-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-13-6-2-1-5-12(13)9-14(17)11-19-16-8-4-3-7-15(16)18(21)22/h1-11,20H,(H,21,22) |
InChI Key |
PCQROVQVRRCCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NC3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.